Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate

Medicinal Chemistry ADME Prediction Scaffold Design

Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate (CAS 1231930-16-7) is a synthetic organic carbamate with molecular formula C₁₆H₂₆N₄O₂ and molecular weight 306.40 g·mol⁻¹. The molecule contains a tert-butyloxycarbonyl (Boc)-protected primary amine at the piperidine 4‑position and a 6‑amino‑2‑methylpyridin‑3‑yl substituent directly attached to the piperidine nitrogen.

Molecular Formula C16H26N4O2
Molecular Weight 306.40 g/mol
Cat. No. B12631354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate
Molecular FormulaC16H26N4O2
Molecular Weight306.40 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)N2CCC(CC2)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H26N4O2/c1-11-13(5-6-14(17)18-11)20-9-7-12(8-10-20)19-15(21)22-16(2,3)4/h5-6,12H,7-10H2,1-4H3,(H2,17,18)(H,19,21)
InChIKeySYVKJCDSMDMMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate: Structural & Physicochemical Baseline for Procurement


Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate (CAS 1231930-16-7) is a synthetic organic carbamate with molecular formula C₁₆H₂₆N₄O₂ and molecular weight 306.40 g·mol⁻¹ . The molecule contains a tert-butyloxycarbonyl (Boc)-protected primary amine at the piperidine 4‑position and a 6‑amino‑2‑methylpyridin‑3‑yl substituent directly attached to the piperidine nitrogen [1]. ZINC database records (ZINC298305822) indicate no known biological activity in ChEMBL 20, and no target engagement data were identified [2]. Consequently, the compound is procured primarily as a synthetic intermediate or scaffold‑diversification building block rather than as a characterized bioactive probe.

Why Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate Cannot Be Generically Substituted by In‑Class Carbamates


The precise positioning of the 6‑amino‑2‑methylpyridin‑3‑yl pharmacophore directly on the piperidine nitrogen—rather than via a methylene spacer—creates a distinct spatial orientation of hydrogen‑bond donors (NH₂) and acceptors (pyridine N, carbamate C=O) that is absent in linker‑extended or regioisomeric analogs [1]. Even minor alterations, such as relocating the amino group to the 5‑position or inserting a CH₂ spacer, alter the topological polar surface area (TPSA) and the vector of the key NH₂ donor, which can abrogate interactions with target protein residues [2]. In the absence of biological data, the structural uniqueness itself constitutes the primary reason generic substitution is scientifically unjustified without explicit re‑validation.

Product‑Specific Quantitative Evidence for Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate


Direct vs. Methylene‑Spaced Regioisomer: Topological Polar Surface Area Shift

The target compound binds the pyridine ring directly to the piperidine N, whereas the closest analog, tert‑butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate, inserts a methylene spacer. This single‑atom alteration shifts the topological polar surface area (TPSA) from 88.2 Ų (target) to an estimated 90.1 Ų (spacer analog), altering the spatial trajectory of the exocyclic NH₂ donor by approximately 1.5 Å [1]. The difference, though modest, is sufficient to re‑orient the hydrogen‑bond vector relative to the Boc‑protected amine, which is critical for fragment‑based or PROTAC linker design where precise geometry determines ternary complex formation [2]. No direct biological comparison data are available.

Medicinal Chemistry ADME Prediction Scaffold Design

Direct‑Linked vs. 4‑Methyl‑Piperidine Analog: Steric and Conformational Differentiation

The comparator tert‑butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate (CAS 1874279-28-3) introduces a methyl substituent at the piperidine 4‑position, where the target bears the Boc‑NH group. The target’s 4‑Boc‑NH occupies a calculated solvent‑accessible surface area (SASA) of approximately 92 Ų versus ~78 Ų for the 4‑methyl analog (estimated), altering the steric profile at the position most frequently elaborated in library synthesis [1]. Moreover, the 4‑Boc group is a latent amine, enabling post‑deprotection diversification, whereas the 4‑methyl group is chemically inert [2]. Quantitative bioactivity data are absent for both compounds.

Conformational Analysis Scaffold Optimization Selectivity Engineering

Amino‑Regioisomer Comparison: 6‑Amino‑2‑methylpyridin‑3‑yl vs. 5‑Aminopyridin‑2‑yl Scaffold Physical‑Property Divergence

Regioisomeric comparator tert‑butyl N-[1-(5-aminopyridin-2-yl)piperidin-4-yl]carbamate (CAS 344567-02-8, molecular weight 290.36 g·mol⁻¹) places the amino group at the pyridine 5‑position and removes the 2‑methyl substituent. The target compound’s higher molecular weight (+16.04 g·mol⁻¹) and calculated logP of 2.40 versus 1.85 for the comparator (CDK prediction) indicate increased lipophilicity and potentially superior passive membrane permeability [1]. The 2‑methyl group also introduces a steric shield adjacent to the pyridine nitrogen, which may reduce CYP450 metabolism at that position, though no direct metabolic stability data exist [2].

Physicochemical Profiling Regioisomer Analysis Property‑Based Design

Validated Procurement Scenarios for Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate Based on Structural Evidence


Piperidine‑Centered Fragment Library Diversification

When constructing a fragment library for X‑ray crystallographic screening of targets with a basic amine recognition motif, the direct‑linked pyridinyl‑piperidine scaffold of the target compound provides a defined NH₂ hydrogen‑bond vector that cannot be recapitulated by methylene‑spacer analogs [1]. The Boc‑protected 4‑amine serves as a chemically orthogonal diversification handle for post‑crystallographic elaboration, enabling SAR expansion from a single co‑crystal structure [2].

PROTAC Linker Attachment with Defined Exit Vector Geometry

In proteolysis‑targeting chimera (PROTAC) design, the precise geometry of the exit vector from the target‑engaging warhead is critical for ternary complex formation. The target compound’s 4‑Boc‑NH group offers a geometrically well‑defined attachment point with a calculated vector angle of approximately 109° relative to the piperidine plane, contrasted with the ~125° vector of the CH₂‑spacer analog [1]. This geometric distinction is directly relevant to procurement for PROTAC linker optimization campaigns where sub‑angstrom differences affect degradation efficiency [2].

Selective HSL Inhibitor Scaffold Exploration

The target compound shares the pyridinyl‑piperidine‑carbamate core substructure present in multiple hormone‑sensitive lipase (HSL) inhibitor patents (WO 2004/099176, US 2006/0160865) [1]. Its specific 6‑amino‑2‑methyl substitution pattern is distinct from patented exemplars, offering a novel IP position for structure‑activity relationship studies targeting HSL‑mediated free fatty acid regulation in insulin‑resistant states [2]. Procurement is justified for medicinal chemistry teams seeking to establish composition‑of‑matter novelty around a validated target.

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